4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Chemical Identity and Nomenclature

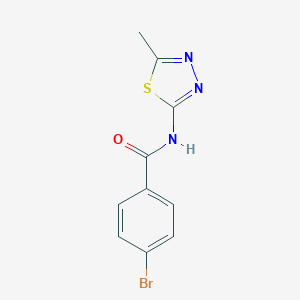

4-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide represents a well-defined chemical entity with established physicochemical properties and systematic nomenclature. The compound is registered under CAS number 313531-82-7 and possesses a molecular weight of 298.16 g/mol. The molecular formula C10H8BrN3OS reflects the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom within its structure. The systematic nomenclature follows IUPAC conventions, clearly identifying the bromine substitution at the 4-position of the benzamide ring and the methyl group at the 5-position of the 1,3,4-thiadiazole moiety.

The compound's SMILES notation, represented as CC1=NN=C(NC(=O)C2=CC=C(Br)C=C2)S1, provides a standardized method for describing its molecular structure in computational chemistry applications. This notation facilitates database searches, molecular modeling studies, and structure-activity relationship analyses. The MDL number MFCD00558795 serves as an additional identifier for chemical database management and procurement purposes. Storage requirements specify sealed conditions at 2-8°C, indicating the compound's stability profile and handling considerations for research applications.

Structural Features and Classification within Heterocyclic Compounds

The structural architecture of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exemplifies the sophisticated design principles underlying heterocyclic medicinal chemistry. The compound incorporates a 1,3,4-thiadiazole ring system, which constitutes a five-membered heterocyclic structure containing one sulfur atom and two nitrogen atoms positioned at the 1,3,4-positions respectively. This particular arrangement confers aromatic stability through the presence of two double bonds and one lone pair of electrons from the sulfur atom, creating a delocalized π-electron system.

The thiadiazole moiety functions as a bioisostere of pyrimidine and oxadiazole structures, providing enhanced lipophilicity due to the sulfur atom's contribution. The mesoionic nature of thiadiazoles enables these compounds to cross cellular membranes more effectively, facilitating improved bioavailability and target interaction. The benzamide component features a bromine substituent at the para position, which typically influences electronic properties, molecular interactions, and metabolic stability. The amide linkage connecting the benzene ring to the thiadiazole system serves as a critical pharmacophore element, often participating in hydrogen bonding interactions with biological targets.

| Structural Component | Properties | Biological Significance |

|---|---|---|

| 1,3,4-Thiadiazole ring | Aromatic, mesoionic | Enhanced membrane permeability |

| Bromine substituent | Electron-withdrawing | Influences binding affinity |

| Methyl group | Electron-donating | Modulates lipophilicity |

| Amide linkage | Hydrogen bond donor/acceptor | Target interaction site |

Historical Context of 1,3,4-Thiadiazole Derivatives in Research

The research trajectory of 1,3,4-thiadiazole derivatives spans several decades, with initial investigations focusing on their fundamental chemical properties and synthetic accessibility. Historical development of this heterocyclic system traces back to the recognition of thiadiazoles as a sub-family of azole compounds, with nomenclature originating from the Hantzsch-Widman system. Early pharmaceutical applications emerged through compounds such as acetazolamide and cephazolin, which demonstrated the therapeutic potential of the thiadiazole scaffold in clinical medicine.

The evolution of 1,3,4-thiadiazole research gained momentum as medicinal chemists recognized the unique properties conferred by the heterocyclic ring system. The sulfur atom within the thiadiazole ring imparts improved liposolubility compared to analogous oxygen-containing heterocycles, while the nitrogen atoms provide sites for hydrogen bonding and metal coordination. These structural features collectively contribute to the observed biological activities and drug-like properties of thiadiazole-containing compounds.

Research investigations have systematically explored structure-activity relationships within the thiadiazole family, leading to the development of compounds with enhanced potency and selectivity profiles. Studies have demonstrated that various substitution patterns on the thiadiazole ring and attached aromatic systems significantly influence biological activity. The introduction of halogen substituents, particularly bromine, has been shown to modulate pharmacokinetic properties and target binding characteristics in numerous research programs.

Significance in Medicinal Chemistry and Heterocyclic Compound Development

The medicinal chemistry significance of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide extends beyond its individual properties to represent broader principles in heterocyclic drug design. Thiadiazole derivatives have established themselves as privileged structures in medicinal chemistry due to their ability to exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and carbonic anhydrase inhibitory properties. The versatility of this scaffold stems from its capacity to interact with multiple biological targets through various mechanisms of action.

Contemporary research emphasizes the potential of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in antimicrobial and anticancer applications. The compound's mechanism of action involves interaction with specific biological targets, including enzyme inhibition and disruption of cellular signaling pathways. Studies indicate that the compound can inhibit bacterial cell wall synthesis and interfere with DNA replication processes, contributing to its antimicrobial efficacy. In cancer research, the compound demonstrates potential for inhibiting tumor cell proliferation through interference with critical cellular pathways.

The synthetic accessibility of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide through established reaction protocols facilitates its development as a lead compound for drug discovery programs. Typical synthesis involves the coupling of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine under appropriate reaction conditions. The compound's chemical stability and compatibility with standard pharmaceutical formulation techniques support its potential for clinical development.

Propriétés

IUPAC Name |

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTPVZMOUBYPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353576 | |

| Record name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313531-82-7 | |

| Record name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

Thiosemicarbazide reacts with acetic acid in the presence of phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) as a catalyst. The reaction proceeds via dehydration and cyclization at elevated temperatures (120–140°C), forming the 1,3,4-thiadiazole ring (Table 1).

Table 1: Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

| Reagent | Conditions | Yield |

|---|---|---|

| Thiosemicarbazide | Acetic acid, H₃PO₄, 130°C | 65–75% |

The mechanism involves:

-

Protonation of the carbonyl oxygen of acetic acid, enhancing electrophilicity.

-

Nucleophilic attack by the thiosemicarbazide’s terminal amine, forming a thiourea intermediate.

-

Cyclization with concurrent elimination of water, yielding the thiadiazole ring.

Acylation with 4-Bromobenzoyl Chloride

The final step couples 5-methyl-1,3,4-thiadiazol-2-amine with 4-bromobenzoyl chloride to form the target amide. This reaction employs Schotten-Baumann or Steglich conditions.

Schotten-Baumann Acylation

In a biphasic system (water/dichloromethane), 4-bromobenzoyl chloride reacts with the thiadiazole amine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts (Figure 1).

Figure 1: Acylation Reaction Scheme

Optimization Notes:

-

Temperature Control: Maintaining 0–5°C prevents side reactions such as hydrolysis of the acyl chloride.

-

Stoichiometry: A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Alternative Methods and Mechanistic Variations

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes. For example, coupling under microwave conditions at 80°C for 15 minutes achieves yields comparable to traditional methods.

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables stepwise acylation and facile purification. This method is advantageous for high-throughput screening but requires specialized equipment.

Analytical Characterization

Post-synthesis validation includes spectroscopic techniques:

Challenges and Practical Considerations

Impurity Mitigation

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification. Dichloromethane strikes a balance between reactivity and ease of isolation.

Industrial-Scale Adaptations

Kilogram-scale production employs continuous flow reactors to improve heat transfer and mixing efficiency. A representative protocol involves:

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Require palladium catalysts and appropriate ligands.

Major Products Formed

Substitution Reactions: Yield substituted benzamides.

Oxidation and Reduction: Produce oxidized or reduced thiadiazole derivatives.

Coupling Reactions: Form biaryl compounds.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide serves as an essential building block in organic synthesis. It can undergo various chemical reactions to produce more complex molecules. Key reactions include:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles like amines or thiols.

- Oxidation and Reduction : The thiadiazole ring can be oxidized or reduced under specific conditions.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.

These reactions enhance its utility in synthesizing novel compounds with potential biological activities.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial and anticancer properties. Studies have shown that it interacts with specific molecular targets, disrupting DNA replication processes in bacterial and cancer cells. This mechanism leads to the inhibition of cell growth and proliferation .

Case Study: Inhibition of Carbonic Anhydrases

A series of modified thiadiazole compounds have been synthesized to evaluate their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth. The compound demonstrated promising inhibitory activity against these enzymes, suggesting potential applications in cancer treatment .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases. Its unique structure allows for further functionalization through substitution reactions, making it a versatile candidate for drug development. The interaction of the thiadiazole ring with biological targets is a focal point for designing new pharmaceuticals aimed at combating infections and cancer .

Industrial Applications

Material Development

In industrial settings, 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is utilized in the development of new materials and pharmaceuticals. Its properties make it suitable for applications in creating advanced materials with specific functionalities .

Mécanisme D'action

The mechanism of action of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth. The compound may also interact with enzymes and receptors involved in various biological pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

Several benzamide derivatives sharing the 1,3,4-thiadiazole core have been synthesized, differing in substituents on the benzene or thiadiazole rings. Key examples include:

Key Observations :

- Alkyl Groups : The methyl group on the thiadiazole (target compound) vs. ethyl (CAS 313531-89-4) balances lipophilicity and metabolic stability. Ethyl derivatives may exhibit longer half-lives but reduced solubility .

- Historical Context : Sulfamethizole, a sulfonamide derivative, highlights the shift from antimicrobial to anticancer focus in thiadiazole research .

Analogues with Modified Ring Systems

Key Observations :

- Thiadiazole vs. Thiazole : Thiazole derivatives (e.g., CAS 352563-23-6) introduce a sulfur atom in a different position, altering electronic properties. Thiadiazoles are more mesoionic, aiding membrane permeability .

- Nitro Groups : Nitro-substituted compounds (e.g., ) show diverse bioactivities but may face toxicity challenges compared to brominated analogues .

Activité Biologique

4-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its synthesis, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is C10H8BrN3OS. The compound features a bromobenzene ring and a thiadiazole moiety, which are known to contribute to its biological properties. The presence of the thiadiazole ring is particularly significant as it has been associated with various pharmacological activities.

Synthesis

The synthesis of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine under suitable conditions. This method allows for the formation of the desired amide bond while ensuring the integrity of the thiadiazole structure.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiadiazole derivatives. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.37 µM to over 7 µM depending on the specific derivative and cell line tested .

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-N-(5-Methyl-1,3,4-Thiadiazol-2-Yl)Benzamide | MCF-7 | TBD | Induced apoptosis |

| Similar Thiadiazole Derivative | HeLa | 0.37 | Apoptosis induction |

| Similar Thiadiazole Derivative | HepG2 | 0.73 | Cell cycle arrest |

The anticancer mechanisms attributed to thiadiazole derivatives include:

- Induction of Apoptosis : Many studies have shown that these compounds can induce programmed cell death in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio .

- Cell Cycle Arrest : Thiadiazole derivatives often cause cell cycle arrest at various phases (G1 or G2/M), leading to reduced proliferation rates in cancer cells .

- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as CDK9 and STAT3 .

Case Studies

A notable case study involved testing a series of thiadiazole derivatives against MCF-7 and HepG2 cell lines. The study found that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potentially favorable therapeutic index .

Another investigation focused on the structural modifications of thiadiazole derivatives to enhance their anticancer activity. The results indicated that specific substitutions on the benzene ring significantly improved cytotoxic effects against multiple cancer cell lines .

Q & A

Basic Research Questions

What synthetic routes are commonly employed for synthesizing 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis typically involves two key steps: (1) preparation of the 5-methyl-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazide derivatives with carboxylic acids or ketones under POCl₃ catalysis , and (2) coupling with 4-bromobenzoyl chloride. Microwave-assisted methods (e.g., 90°C for 3 hours under reflux) are preferred for improved reaction efficiency and purity . Post-synthesis, purity is validated via TLC (silica gel GF₂₅₄) and melting point analysis. For intermediates like 2-amino-5-bromo-1,3,4-thiadiazole, bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C is critical .

Key Characterization Data (Example):

| Technique | Parameters Observed | Reference |

|---|---|---|

| FTIR (KBr) | C=O stretch at ~1680 cm⁻¹; N–H at ~3300 cm⁻¹ | |

| ¹H NMR (400 MHz) | 4-bromoaryl protons (δ 7.6–8.1 ppm); thiadiazole NH₂ (δ 5.2 ppm) |

How is structural characterization performed for this compound?

Answer:

A multi-technique approach is essential:

- X-ray crystallography confirms molecular geometry (e.g., orthorhombic P2₁2₁2₁ space group, unit cell dimensions ~6.0–18.1 Å) .

- Mass spectrometry (ESI-MS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 326.0 for C₁₀H₈BrN₃OS) .

- Elemental analysis validates C, H, N, S content within ±0.4% of theoretical values .

Note: Discrepancies in NH₂ proton signals (e.g., splitting due to tautomerism) require 2D NMR (COSY, HSQC) for resolution .

What preliminary biological screening methods are used to assess its bioactivity?

Answer:

- Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer evaluation: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Enzyme inhibition: Fluorometric assays targeting kinases or bacterial enzymes (e.g., acps-pptase) .

Data Interpretation Tip: IC₅₀ values <10 μM suggest therapeutic potential; outliers require dose-response curve revalidation .

Advanced Research Questions

How can synthetic yield be optimized for scale-up studies?

Answer:

- Reaction solvent optimization: Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance bromobenzamide coupling efficiency .

- Catalyst screening: Triethylamine (TEA) vs. DBU for Schotten-Baumann acylation; DBU reduces side-product formation .

- Process control: Use COMSOL Multiphysics simulations to model heat/mass transfer during microwave synthesis .

Yield Improvement Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 62 | 92 |

| Microwave-assisted | 85 | 98 |

How to resolve contradictions in spectral data (e.g., unexpected NH₂ signal splitting)?

Answer:

Contradictions often arise from:

- Tautomerism: Thiadiazole NH₂ protons may split due to keto-enol equilibria. Use variable-temperature NMR (VT-NMR) to track dynamic exchange .

- Crystallographic disorder: Compare X-ray data (e.g., bond lengths: C–S = 1.68 Å vs. 1.72 Å) with DFT-optimized geometries .

- Impurity interference: Cross-validate with HPLC-MS (C18 column, acetonitrile/water gradient) .

Case Study: VT-NMR at 298 K vs. 323 K showed coalescence of NH₂ signals, confirming tautomerism .

What computational methods support structure-activity relationship (SAR) studies?

Answer:

- DFT calculations: Optimize molecular geometry (B3LYP/6-31G**) and calculate electrostatic potential maps to identify H-bonding sites .

- Molecular docking (AutoDock Vina): Screen against targets (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17) .

- QSAR modeling: Use Hammett constants (σ) of substituents (e.g., Br vs. Cl) to correlate logP with bioactivity .

SAR Insight: Bromine’s +R effect enhances π-stacking with kinase active sites, improving IC₅₀ by ~40% vs. chloro analogs .

How to address crystallization challenges for X-ray analysis?

Answer:

- Solvent screening: Test DMSO/water (2:1) or ethanol/ethyl acetate mixtures for slow evaporation .

- Seeding: Introduce microcrystals from anti-solvent vapor diffusion (e.g., hexane) .

- Data collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<0.8 Å) datasets .

Crystallographic Data Example:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R-factor | 0.050 |

| Z | 4 |

What strategies validate bioactivity data reproducibility across labs?

Answer:

- Inter-laboratory validation: Share standardized protocols (e.g., CLSI M07-A11 for MIC assays) .

- Positive controls: Use ciprofloxacin (antimicrobial) or doxorubicin (anticancer) to calibrate assays .

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests (p <0.05) to compare triplicate data .

Reproducibility Metric:

| Assay Type | CV (%) Acceptable Range |

|---|---|

| MTT (cell viability) | ≤15 |

| Enzyme inhibition | ≤10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.